molecular formula C20H17N3O5S B13370947 3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-[(2-methoxyphenoxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazole

3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-[(2-methoxyphenoxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazole

Cat. No.: B13370947
M. Wt: 411.4 g/mol
InChI Key: KDTWCWSYQQYTFQ-UHFFFAOYSA-N
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Description

3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-[(2-methoxyphenoxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazole is a complex organic compound that features a unique combination of benzodioxole, methoxyphenoxy, thiazole, and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-[(2-methoxyphenoxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazole typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as benzodioxole and methoxyphenoxy derivatives. These intermediates are then subjected to cyclization reactions to form the thiazole and triazole rings. The final step involves the coupling of these rings to form the target compound. Common reagents used in these reactions include strong acids, bases, and various catalysts to facilitate the cyclization and coupling processes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The choice of solvents, temperature control, and reaction times are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-[(2-methoxyphenoxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-[(2-methoxyphenoxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-[(2-methoxyphenoxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-[(2-methoxyphenoxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazole is unique due to its combination of benzodioxole, methoxyphenoxy, thiazole, and triazole moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H17N3O5S

Molecular Weight

411.4 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yloxymethyl)-6-[(2-methoxyphenoxy)methyl]-[1,3]thiazolo[2,3-c][1,2,4]triazole

InChI

InChI=1S/C20H17N3O5S/c1-24-15-4-2-3-5-16(15)26-10-14-9-23-19(21-22-20(23)29-14)11-25-13-6-7-17-18(8-13)28-12-27-17/h2-9H,10-12H2,1H3

InChI Key

KDTWCWSYQQYTFQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC2=CN3C(=NN=C3S2)COC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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